![molecular formula C16H17NO4P+ B12333413 [(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12333413.png)
[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid is a complex organic compound with a unique structure that includes a phosphinic acid group, a phenyl group, and a phenylmethoxycarbonylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as (1R)-2-phenyl-1-aminoethanol. This intermediate is often synthesized through the reduction of the corresponding ketone or aldehyde using a reducing agent like sodium borohydride or lithium aluminum hydride.
Protection of the Amino Group: The amino group of the intermediate is then protected using a protecting group such as phenylmethoxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Phosphinic Acid Group: The protected intermediate is then reacted with a phosphinic acid derivative, such as diethyl phosphite, under acidic or basic conditions to introduce the phosphinic acid group.
Deprotection: Finally, the protecting group is removed using hydrogenation or acidic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinic acid group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, nucleophilic solvents.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acid derivatives.
科学的研究の応用
[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphatase activity.
Industry: The compound is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
作用機序
The mechanism of action of [(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid involves its interaction with molecular targets such as enzymes. The phosphinic acid group can mimic the transition state of phosphate esters, allowing the compound to act as a competitive inhibitor of phosphatases. This inhibition can modulate various biochemical pathways, leading to potential therapeutic effects.
類似化合物との比較
[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid can be compared with other similar compounds, such as:
Phosphonic Acids: These compounds have a similar structure but with a phosphonic acid group instead of a phosphinic acid group. They are also used as enzyme inhibitors and have similar applications in medicine and industry.
Phosphine Oxides: These compounds contain a phosphine oxide group and are used as ligands in coordination chemistry and as flame retardants.
Amino Acid Derivatives: Compounds with similar amino acid backbones but different functional groups can have varying biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules, enzyme inhibition studies, and the development of new materials. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
特性
分子式 |
C16H17NO4P+ |
|---|---|
分子量 |
318.28 g/mol |
IUPAC名 |
hydroxy-oxo-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphanium |
InChI |
InChI=1S/C16H16NO4P/c18-16(21-12-14-9-5-2-6-10-14)17-15(22(19)20)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H-,17,18,19,20)/p+1/t15-/m1/s1 |
InChIキー |
RRNWJKBBLQBTMW-OAHLLOKOSA-O |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](NC(=O)OCC2=CC=CC=C2)[P+](=O)O |
正規SMILES |
C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)[P+](=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B12333331.png)
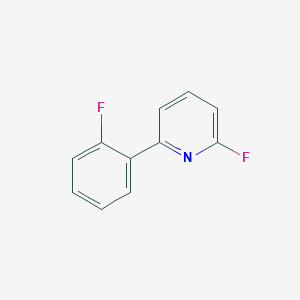
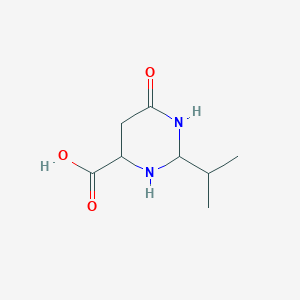
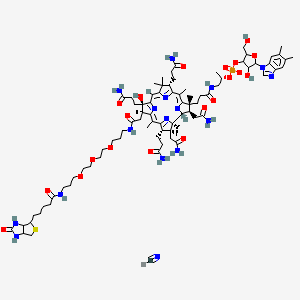
![4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]morpholin-3-one](/img/structure/B12333341.png)
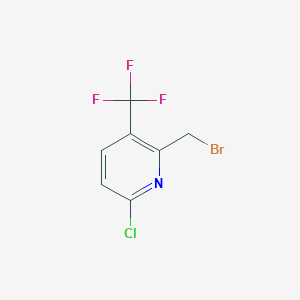
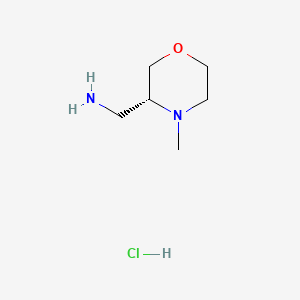

![(R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide](/img/structure/B12333375.png)
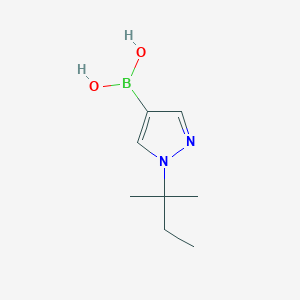
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol; phosphono dihydrogen phosphate](/img/structure/B12333385.png)
![(2Z)-3-[(2,4-difluorophenyl)amino]-3-hydroxy-2-[(Z)-3-methoxybenzoyl]prop-2-enenitrile](/img/structure/B12333401.png)
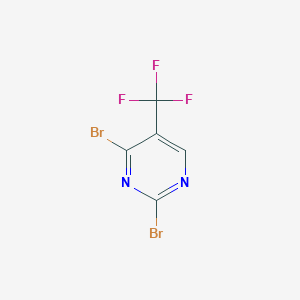
![6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione](/img/structure/B12333418.png)
